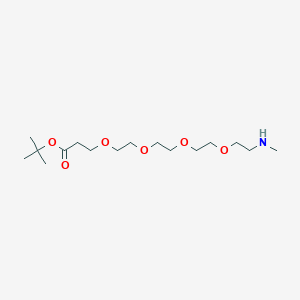

Methylamino-PEG4-t-butyl ester

Overview

Description

Methylamino-PEG4-t-butyl ester is a PEG derivative containing a methylamine group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Scientific Research Applications

Biodegradation of Poly(ester-urethane)s

Research conducted by Dupret et al. (1999) explored the biodegradation of poly(ester-urethane)s, where poly(butylene adipate) (PBA) and poly(ethylene succinate) (PEgS) were used as building blocks. These studies are significant in understanding the biodegradability of polymers, which could have implications for the use of Methylamino-PEG4-t-butyl ester in environmentally friendly materials (Dupret et al., 1999).

PEG Conjugates in Drug Delivery

Smith et al. (2013) utilized Mitsunobu reactions to link t-butyl esters of α4 integrin inhibitors to PEG, demonstrating the potential of such conjugates in drug delivery systems. This research could provide insights into the use of this compound in similar biomedical applications (Smith et al., 2013).

Thermal/Oxidative Degradation and Stabilization of PEG

Han et al. (1997) investigated the thermal degradation and stabilization of polyethylene glycol (PEG), which is pertinent to understanding the stability and degradation pathways of this compound in various conditions (Han et al., 1997).

Biodegradable Polymers with Temperature-Sensitivity

Sun et al. (2011) synthesized biodegradable polyurethanes with temperature-sensitivity, using poly (ethylene glycol) (PEG) and L-lysine ester diisocyanate (LDI). The findings from this study are relevant for the potential use of this compound in smart materials and temperature-responsive applications (Sun et al., 2011).

Quasi-Solid-State Copolymer Electrolytes

Cai et al. (2019) developed a quasi-solid-state copolymer electrolyte using components like butyl acrylate with abundant ester groups. This research can help understand the role of this compound in similar electrolyte systems for lithium-sulfur batteries (Cai et al., 2019).

Thermodynamics and NMR Spectroscopy of Binary Mixtures

Kumar et al. (2016) explored the interaction between PEGBE 206 and Methylamino ethanol using thermodynamics and NMR spectroscopy. This study contributes to the understanding of molecular interactions involving this compound in binary mixtures (Kumar et al., 2016).

Plasticizers for Nylon

Alperstein and Knani (2017) focused on the design of novel plasticizers for nylon, including butyl esters, which could provide insights into the potential use of this compound as a plasticizer in polyamide materials (Alperstein & Knani, 2017).

Mechanism of Action

Target of Action

Methylamino-PEG4-t-butyl ester is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

The compound contains a methylamine group and two t-butyl ester groups . The methylamine group is reactive with carboxylic acids and carbonyls (ketone, aldehyde), allowing it to form bonds with target proteins . The t-butyl protected carboxyl acid groups can be deprotected under acidic conditions to form acid, which can undergo amide coupling .

Biochemical Pathways

As a linker in PROTACs, this compound plays a crucial role in the ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins . The degradation of these proteins can affect various biochemical pathways, depending on the specific targets of the PROTAC.

Pharmacokinetics

The hydrophilic polyethylene glycol (PEG) spacer in this compound increases its solubility in aqueous media , which can enhance its absorption and distribution in the body.

Result of Action

The primary result of the action of this compound is the degradation of target proteins when it is used as a linker in PROTACs . This can lead to various molecular and cellular effects, depending on the specific proteins targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the deprotection of its t-butyl protected carboxyl acid groups occurs under acidic conditions . Furthermore, its solubility, and thus its bioavailability and efficacy, can be affected by the polarity of the environment due to its hydrophilic PEG spacer .

properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO6/c1-16(2,3)23-15(18)5-7-19-9-11-21-13-14-22-12-10-20-8-6-17-4/h17H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZXARLRHZPMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

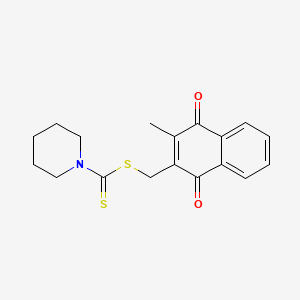

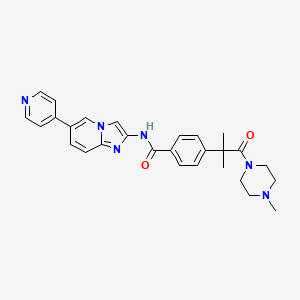

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B608905.png)